4-(Chloromethyl)-4-methylazetidin-2-one

Description

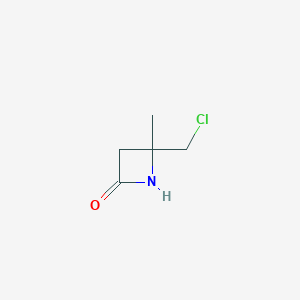

4-(Chloromethyl)-4-methylazetidin-2-one is a β-lactam (azetidinone) derivative characterized by a four-membered cyclic amide ring with a chloromethyl (-CH₂Cl) and a methyl (-CH₃) substituent at the 4-position. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive β-lactams, which are known for their antimicrobial properties.

Synthesis: The compound can be synthesized via the Staudinger reaction, where imines react with acid chlorides in the presence of a base like triethylamine. For example, derivatives such as 4-[1-benzofuran-2-yl]-1-[1,3-benzothiazol-2-yl]-4-methylazetidin-2-one (3a-3j) were prepared by reacting intermediates with acid chlorides under cold conditions.

Properties

IUPAC Name |

4-(chloromethyl)-4-methylazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-5(3-6)2-4(8)7-5/h2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNWLPTZJIVLKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-methylazetidin-2-one typically involves the chloromethylation of 4-methylazetidin-2-one. One common method includes the reaction of 4-methylazetidin-2-one with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactivity of chloromethylating agents and the potential hazards associated with their use.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-methylazetidin-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted azetidinones.

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substituted Azetidinones: Formed through nucleophilic substitution reactions.

Carbonyl Derivatives: Formed through oxidation reactions.

Reduced Azetidinones: Formed through reduction reactions.

Scientific Research Applications

Unfortunately, the search results provided do not contain information specifically about the applications of the compound "4-(Chloromethyl)-4-methylazetidin-2-one." However, the search results do provide information on related compounds and their applications, which may be relevant to your research.

Here's a summary of the information available from the search results:

Related Compounds and Their Applications

- 4-chloromethyl-5-methyl-1,3-dioxol-2-one: This compound is used as a graft side chain in semisynthetic penicillin ester medicines and for preparing amine drugs .

- 2-Aminothiazole derivatives: These compounds are being investigated for their potential as anti-Alzheimer's agents . They have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and some have demonstrated neuroprotective effects .

- Benzimidazole derivatives: These compounds have demonstrated anticancer potency, particularly in leukemia . Some benzimidazole derivatives have shown remarkable DNA-binding affinity and potent inhibition of cancer cell growth . Dovitinib, a benzimidazole-quinolinone compound, is used as a multitargeted growth factor receptor kinase inhibitor and has been approved for use in renal cell carcinoma patients .

- 2-chloromethyl-4(3H)-quinazolinones: These compounds have shown promising anticancer activity in vitro and may be worthy of further study .

- ENL YEATS domain inhibitors: These compounds can reduce ENL target gene expression and suppress leukemia cell growth .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-methylazetidin-2-one involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The azetidinone ring can interact with biological targets, potentially inhibiting enzymes or interacting with cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

4-[1-Benzofuran-2-yl]-1-[1,3-Benzothiazol-2-yl]-4-methylazetidin-2-one (3a-3j)

- Structure: These derivatives feature benzofuran and benzothiazole substituents on the azetidinone core.

- Synthesis : Synthesized via Staudinger reaction, yielding 55–58% for active derivatives.

- Activity : Compounds 3b, 3c, and 3d showed moderate antimicrobial activity, suggesting that electron-withdrawing substituents (e.g., halogens) enhance efficacy.

| Compound | Substituents | Yield (%) | Activity (Antimicrobial) |

|---|---|---|---|

| 3b | Halogenated aryl groups | 58.1 | Moderate |

| 3c | 3-Chloro-4-fluorophenyl | 55.3 | Moderate |

Functional Group Analogs: Chloromethyl-Substituted Heterocycles

2-(Chloromethyl)-4-methylquinazoline (CAS 109113-72-6)

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)urea Derivatives (8a-8c)

- Structure : Thiazole core with chloromethyl and urea-linked aryl groups.

- Synthesis : Yields range from 50–58%, with ESI-MS confirming molecular masses (362–412 Da).

- Activity: Not explicitly stated, but urea moieties are often associated with kinase inhibition or antibacterial activity.

However, the chloromethyl group enhances reactivity in nucleophilic substitutions.

Industrial and Market Comparators

1,3-Dioxolan-2-one, 4-(Chloromethyl)- (CAS 2463-45-8)

- Structure : A five-membered cyclic carbonate with a chloromethyl group.

- Applications : Used in polymer production (e.g., polycarbonates) and as a solvent. Market data indicates significant production in Asia and Europe, with prices varying regionally (e.g., €150–200/kg in Europe).

| Region | Price Range (USD/kg) | Key Suppliers |

|---|---|---|

| Europe | 160–220 | Specialty chemical firms |

| Asia | 120–180 | Large-scale manufacturers |

Key Difference: The dioxolanone derivative serves industrial applications, whereas 4-(Chloromethyl)-4-methylazetidin-2-one is primarily a pharmaceutical intermediate. The absence of a β-lactam ring in the dioxolanone limits its bioactivity but enhances thermal stability for industrial use.

4-Methyl-4-trichloromethyl-2,5-cyclohexadienone

- Structure: Cyclohexadienone core with trichloromethyl and methyl groups.

- Reactivity : Undergoes decomposition to yield chlorinated aromatic acids (e.g., 4-chloro-2-methylbenzoic acid).

Comparison: The trichloromethyl group in this compound increases electrophilicity compared to the chloromethyl group in the azetidinone, leading to distinct reaction pathways (e.g., acid formation vs. nucleophilic substitution).

Biological Activity

4-(Chloromethyl)-4-methylazetidin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and the mechanisms underlying the activity of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under specific conditions to yield the desired azetidine derivative. The synthetic pathways often utilize chloromethylation techniques, which introduce the chloromethyl group necessary for further functionalization.

Antimicrobial Properties

Research indicates that compounds containing azetidine rings exhibit significant antimicrobial activity. For instance, derivatives of azetidine have been tested against various bacterial strains, showing promising results in inhibiting growth. A study reported that azetidine derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 μg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in vitro. In one study, the compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Neuroprotective Activity

Neuroprotective effects were assessed through cellular assays where the compound exhibited a protective effect against oxidative stress-induced neuronal damage. The compound's ability to reduce reactive oxygen species (ROS) levels in neuronal cell lines suggests a mechanism that may be beneficial in neurodegenerative conditions .

The mechanisms by which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest that its activity may be linked to:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.

- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective properties.

Study 1: Antimicrobial Evaluation

In a controlled study, various derivatives of azetidine were synthesized and tested for their antimicrobial efficacy against clinical isolates. The results showed that specific modifications to the azetidine ring enhanced antibacterial activity significantly compared to the parent compound .

Study 2: In Vivo Neuroprotection

In vivo models demonstrated that administration of this compound resulted in improved behavioral outcomes in models of induced neurodegeneration. The compound was found to significantly reduce markers of neuronal apoptosis and improve cognitive function in treated animals .

Data Summary

| Activity | Tested Concentration | Effect |

|---|---|---|

| Antimicrobial | 25 μg/mL | Inhibition of S. aureus and E. coli growth |

| Anti-inflammatory | 10 μM | Reduction of TNF-α and IL-6 levels |

| Neuroprotective | 50 μM | Decrease in ROS levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.